molecular formula C19H22BrNO2 B6294583 tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate CAS No. 2364584-58-5

tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate

Cat. No.: B6294583
CAS No.: 2364584-58-5
M. Wt: 376.3 g/mol
InChI Key: KRSQJLSSGBNEQE-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Functionalities in Chemical Research

Carbamate functionalities are of paramount importance in chemical research for several key reasons. nih.govnih.gov They are widely recognized as excellent protecting groups for amines due to their general stability under a range of reaction conditions and the availability of diverse and mild deprotection methods. masterorganicchemistry.comchem-station.com The most common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc), each with its own specific conditions for removal, allowing for orthogonal protection strategies in complex syntheses. masterorganicchemistry.comchem-station.com

Beyond their role as protecting groups, carbamates can also function as directing groups in C-H activation and functionalization reactions, enabling the regioselective introduction of new substituents on aromatic rings. acs.orgacs.org This capability is crucial for the efficient synthesis of highly substituted aromatic compounds. Furthermore, the carbamate moiety is a key structural feature in many biologically active molecules, including pharmaceuticals and agrochemicals, contributing to their desired therapeutic or pesticidal effects. nih.govnih.gov

Overview of Aryl and Benzyl (B1604629) Carbamate Derivatives in Synthetic Design

Aryl and benzyl carbamate derivatives are particularly significant in synthetic design. Aryl carbamates, where the carbamate oxygen is attached to an aromatic ring, are important intermediates in the synthesis of a wide range of compounds. mit.eduresearchgate.net They can be synthesized through various methods, including the reaction of phenols with isocyanates or through palladium-catalyzed cross-coupling reactions. mit.edu The electronic properties of the aryl group can be modulated to fine-tune the reactivity of the carbamate.

Benzyl carbamates, such as the well-known Cbz group, are extensively used for the protection of amines in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.comwikipedia.org The benzyl group can be readily cleaved by catalytic hydrogenation, a mild method that preserves many other functional groups. masterorganicchemistry.com The combination of both aryl and benzyl substituents on the carbamate nitrogen, as seen in the title compound, creates a sterically hindered and electronically distinct environment around the nitrogen atom, which can influence the molecule's conformation and reactivity.

Historical Context of Carbamate Synthesis Methodologies in Academia

The history of carbamate synthesis is rich and has evolved significantly over time. Early methods for carbamate formation often relied on the use of hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.netresearchgate.net These methods, while effective, posed significant safety risks.

In the mid-20th century, the development of carbamate-based pesticides brought this class of compounds to the forefront of industrial and academic research. mhmedical.cominchem.org The discovery of the utility of carbamates as protecting groups for amines, particularly in the context of peptide synthesis, spurred the development of new and milder synthetic methods. masterorganicchemistry.com Classical named reactions such as the Curtius and Hofmann rearrangements have been adapted for carbamate synthesis. nih.govacs.org More recently, there has been a strong emphasis on developing greener and more sustainable methods for carbamate synthesis, such as those utilizing carbon dioxide as a C1 source or employing catalytic approaches to avoid stoichiometric and hazardous reagents. nih.govresearchgate.net

Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl (5-bromo-2-methylphenyl)carbamate221538-07-4C₁₂H₁₆BrNO₂286.16
tert-Butyl (3-bromo-5-(difluoromethyl)benzyl)carbamate1823570-21-3C₁₃H₁₆BrF₂NO₂336.17
tert-Butyl (2-bromoethyl)carbamate39684-80-5C₇H₁₄BrNO₂224.09
Benzyl carbamate621-84-1C₈H₉NO₂151.16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-benzyl-N-(5-bromo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-14-10-11-16(20)12-17(14)21(18(22)23-19(2,3)4)13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSQJLSSGBNEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Benzyl 5 Bromo 2 Methylphenyl Carbamate and Analogous Structures

Phosgene-Free and Green Chemistry Approaches in Carbamate (B1207046) Synthesis

The drive towards safer and more environmentally benign chemical processes has led to the development of several phosgene-free methods for carbamate synthesis. These approaches often utilize readily available, non-toxic starting materials and innovative reaction media to achieve high efficiency and sustainability.

Utilization of Carbon Dioxide in Carbamate Formation

Carbon dioxide (CO2) represents an abundant, renewable, and non-toxic C1 source for the synthesis of carbamates. The direct synthesis of carbamates from CO2, amines, and alcohols is a highly attractive green alternative to traditional methods. This transformation can be facilitated by various catalytic systems, including the use of superbases which can activate N-heteroaryls for nitrogen-selective carboxylation, followed by alkylation to yield O-alkyl carbamates.

Recent advancements have demonstrated the synthesis of N-aryl carbamates from CO2, anilines, and branched alcohols using a catalyst system of cerium(IV) oxide (CeO2) and 2-cyanopyridine. This system is effective even at low CO2 pressures and provides high yields of the desired carbamates. The reaction proceeds via the activation of the amine by CO2, followed by reaction with the alcohol.

A continuous-flow method for carbamate synthesis from CO2 and amines has also been developed, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. This approach significantly reduces reaction times and allows for precise control over the introduction of gaseous CO2. The reaction is believed to proceed through the formation of an ionic intermediate from the amine and CO2, which is then alkylated.

ReactantsCatalyst/AdditiveConditionsProductYield
N-heteroaryls, CO2, Alkyl BromidesSuperbaseMild conditionsO-alkyl N-heteroaryl carbamatesGood
Anilines, CO2, Branched AlcoholsCeO2, 2-cyanopyridineLow CO2 pressureAlkyl N-arylcarbamatesUp to 94%
Amines, CO2, Alkyl HalidesDBUContinuous flowCarbamatesGood to Excellent

Application of Deep Eutectic Solvents in Sustainable Carbamate Synthesis

Deep eutectic solvents (DESs) have emerged as green and recyclable alternatives to conventional organic solvents in a variety of chemical transformations, including carbamate synthesis. DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components.

A choline chloride:zinc(II) chloride ([ChCl][ZnCl2]2) DES has been shown to be a highly effective solvent and catalyst for the three-component coupling of amines, alkyl halides, and carbon dioxide to form carbamates. This system operates under atmospheric CO2 pressure and at room temperature, offering a mild and environmentally friendly route to a wide range of carbamates. The DES can be recycled and reused multiple times without a significant loss of activity.

The synthesis of cellulose carbamate, a valuable biopolymer derivative, has also been achieved using a reactive DES composed of erbium trichloride and urea. In this system, the DES acts as the solvent, catalyst, and a reactant, highlighting the versatility of these green solvents.

AmineAlkyl HalideDESConditionsYield
Various aromatic and aliphatic aminesVarious alkyl halides[ChCl][ZnCl2]2Room temperature, atmospheric CO2Excellent
Cellulose-Erbium trichloride:urea-Degree of substitution 0.19

Solid-Phase Synthetic Strategies for Carbamate Derivatives

Solid-phase organic synthesis (SPOS) offers several advantages, including the simplification of purification procedures and the potential for automation. This methodology has been applied to the synthesis of carbamate derivatives, enabling the construction of complex molecules and libraries of compounds for screening purposes.

A notable example is the multistep solid-state synthesis of carbamate-linked covalent organic frameworks (COFs). In this approach, an imine-linked COF is transformed through a series of post-synthetic modifications, including reduction of the imine, followed by reaction with a carbonylating agent to form cyclic carbamate linkages within the crystalline, porous framework. This demonstrates the feasibility of performing complex organic transformations in the solid state to generate novel materials with carbamate functionalities. While not a direct synthesis of a discrete molecule like tert-butyl benzyl(5-bromo-2-methylphenyl)carbamate, this strategy showcases an advanced application of solid-phase methods in carbamate chemistry.

Metal-Catalyzed Coupling Reactions in Carbamate Formation

Transition metal catalysis provides powerful and versatile tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of many carbamates, particularly N-aryl carbamates. Palladium and copper catalysts are among the most widely used for these transformations.

Palladium-Catalyzed Approaches to Aryl Carbamates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. An efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. This reaction proceeds through the in situ formation of an aryl isocyanate, which is then trapped by the alcohol to afford the desired carbamate. This one-pot process is applicable to a broad range of substrates and allows for the synthesis of various carbamate protecting groups, including the tert-butoxycarbonyl (Boc) group. For instance, the synthesis of a Boc-protected dianiline from 5-chloro-2-methylphenyl trifluoromethanesulfonate has been demonstrated, highlighting the applicability to substituted aryl precursors.

Aryl Halide/TriflateAlcoholCatalyst SystemProductYield
2,4-dimethoxy-5-chloropyrimidineMethanolPd catalystCorresponding methyl carbamateGood
5-chloro-2-methylphenyl trifluoromethanesulfonateBenzyl (B1604629) alcoholPd catalystBis-Cbz-protected dianiline85%
Various Aryl Chlorides/Triflatestert-ButanolPd catalystN-Boc substituted anilinesModerate

Copper-Catalyzed Routes for Carbamate Synthesis

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. The Chan-Lam coupling, which involves the reaction of an amine with a boronic acid, has been adapted for the synthesis of N-aryl carbamates. In this method, azidoformates react with arylboronic acids in the presence of a copper(I) chloride catalyst at room temperature. The reaction is tolerant of various functional groups and does not require additional ligands or bases.

Another copper-catalyzed approach involves the coupling of aryl halides with potassium cyanate in the presence of an alcohol. This reaction, catalyzed by copper(I) iodide and a suitable ligand, provides a direct route to a diverse range of aryl carbamates. The process is applicable to aryl iodides, bromides, and chlorides, with aryl bromides often providing a good balance of reactivity and availability. This methodology could be envisioned for the synthesis of the target molecule, starting from 5-bromo-2-methylaniline or a related precursor.

ReactantsCatalyst SystemConditionsProduct
Azidoformates, Arylboronic acidsCuClRoom temperatureN-arylcarbamates
Aryl Halides, Potassium Cyanate, AlcoholsCuI, Ligand100-130 °CN-arylcarbamates

Nickel-Catalyzed Transformations of Carbamates

Aryl carbamates, such as the core of the title compound, are versatile substrates in modern organic synthesis, particularly in nickel-catalyzed cross-coupling reactions. These transformations leverage the carbamate group as a stable and effective leaving group, often demonstrating reactivity patterns distinct from other phenol derivatives.

One of the primary transformations is the nickel-catalyzed amination of aryl carbamates, which allows for the formation of C–N bonds. nih.govrsc.org This methodology is notable for its broad scope with respect to both the carbamate substrate and the amine coupling partner. nih.gov Research has shown that both electron-rich and sterically hindered aryl carbamates can successfully undergo amination. nih.gov The process typically employs a Ni(0) catalyst, often generated in situ from an air-stable Ni(II) precatalyst like NiCl₂(DME) in the presence of a mild reducing agent. nih.gov This user-friendly approach enhances the practicality of the method for synthesizing complex aryl amines. nih.gov

Beyond simple amination, nickel catalysis can also achieve the decarboxylation of aryl carbamates to form aromatic amines, with carbon dioxide as the only byproduct. organic-chemistry.org This method is advantageous as it avoids the use of activating groups like triflates, which generate waste, and proceeds in the absence of free amines, making it compatible with a wide range of sensitive functional groups. organic-chemistry.org Furthermore, photosensitized nickel catalysis has been developed for the N-arylation of carbamates, providing an environmentally friendly, visible-light-mediated alternative to traditional palladium-catalyzed methods. organic-chemistry.org

Table 1: Overview of Nickel-Catalyzed Transformations of Aryl Carbamates
TransformationCatalyst System (Typical)Key FeaturesReference
AminationNi(cod)₂ or NiCl₂(DME) with a ligand (e.g., phosphine) and a baseBroad scope for amines and carbamates; forms C(aryl)-N bonds. nih.govnih.gov
Decarboxylative AminationNi catalyst with a polymer-supported bisphosphine ligandConverts phenols to anilines via carbamates; CO₂ is the sole byproduct. organic-chemistry.org
Photoredox N-ArylationNi(II) precatalyst with an Ir(III) photocatalyst under visible lightMild, environmentally friendly conditions for forming N-aryl carbamates. organic-chemistry.org

Iridium-Catalyzed Enantioselective Carbamate Formation

Iridium catalysis offers powerful and sophisticated methods for the enantioselective synthesis of complex carbamates. A significant application is the asymmetric domino reaction of carbon dioxide with allyl chlorides and primary amines. acs.org This process facilitates the formation of chiral branched allylic carbamates with high enantiopurity under mild conditions. nih.gov Computational studies have elucidated the mechanism, showing that a nucleophilic carbamate is formed in situ from CO₂ and the amine, which then participates in the iridium-catalyzed allylic substitution. acs.orgnih.gov

Another innovative approach is the organocatalytic enantioselective synthesis of cyclic carbamates where CO₂ engages an unsaturated amine. nih.govacs.orgepa.gov While not directly employing iridium, this method highlights the advanced strategies for utilizing CO₂ in carbamate synthesis. These reactions are often facilitated by bifunctional organocatalysts designed to stabilize the carbamic acid intermediate and activate it for subsequent enantioselective C–O bond formation. acs.org

Table 2: Iridium-Catalyzed and Related Enantioselective Carbamate Syntheses
Reaction TypeReactantsCatalystProduct TypeReference
Domino ReactionCO₂, Amine, Allyl ChlorideIridium complex with a chiral ligand (e.g., Feringa's ligand)Enantioenriched Allyl Carbamates acs.orgnih.gov
CO₂ Capture/CyclizationUnsaturated Amine, CO₂Bifunctional OrganocatalystEnantioenriched Cyclic Carbamates nih.govacs.org

Rearrangement Reactions for Carbamate Synthesis

Classic rearrangement reactions provide fundamental and reliable pathways for the synthesis of the carbamate functional group, particularly on aromatic rings.

Hofmann Rearrangement in the Context of Aryl Carbamate Formation

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds through an isocyanate intermediate, which is key to the formation of carbamates. masterorganicchemistry.com When the rearrangement is performed in the presence of an alcohol, the isocyanate intermediate is trapped, yielding a stable carbamate instead of hydrolyzing to an amine. wikipedia.org

For the synthesis of aryl carbamates, a substituted benzamide would be treated with a reagent like N-bromoacetamide or N-bromosuccinimide (NBS) and a base in an alcoholic solvent. wikipedia.orgorganic-chemistry.orgsemanticscholar.org For instance, using tert-butyl alcohol as the trapping agent yields a tert-butoxycarbonyl (Boc)-protected amine, a common protecting group strategy in organic synthesis. wikipedia.org This one-pot procedure is efficient and compatible with a wide range of aromatic and aliphatic amides. organic-chemistry.orgsemanticscholar.org

Table 3: Hofmann Rearrangement for Carbamate Synthesis
Starting MaterialReagentsAlcohol TrapProductReference
Primary Amide (R-CONH₂)Br₂/NaOH or NBS/BaseMethanolMethyl Carbamate (R-NHCOOMe) wikipedia.orgresearchgate.net
Primary Amide (R-CONH₂)Br₂/NaOH or NBS/Basetert-Butanoltert-Butyl Carbamate (R-NHCOOtBu) wikipedia.org
Aromatic AmideN-Bromoacetamide/LiOMeMethanolAryl Methyl Carbamate organic-chemistry.orgsemanticscholar.org

Curtius Rearrangement Pathways to Carbamates

Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate but starts from an acyl azide. wikipedia.org The thermal or photochemical decomposition of an acyl azide leads to the loss of nitrogen gas and the formation of the isocyanate. wikipedia.orgresearchgate.net This rearrangement is known for its high tolerance of various functional groups and complete retention of stereochemistry. nih.gov

In the context of carbamate synthesis, the acyl azide is generated from a carboxylic acid derivative (such as an acid chloride or a mixed anhydride) and an azide source (e.g., sodium azide). researchgate.netnih.gov The subsequent rearrangement in the presence of an alcohol, such as tert-butanol or benzyl alcohol, traps the isocyanate to form the corresponding Boc- or Cbz-protected amines, respectively. wikipedia.org This one-pot procedure, converting carboxylic acids directly to protected amines, is a cornerstone of peptide synthesis and medicinal chemistry. nih.govorganic-chemistry.org

Table 4: Curtius Rearrangement for Carbamate Synthesis
Starting MaterialKey IntermediateAlcohol TrapProductReference
Carboxylic AcidAcyl Azide → Isocyanatetert-Butanoltert-Butyl Carbamate (Boc-amine) wikipedia.orgnih.gov
Carboxylic AcidAcyl Azide → IsocyanateBenzyl AlcoholBenzyl Carbamate (Cbz-amine) wikipedia.org
Aromatic Carboxylic AcidAcyl Azide → IsocyanateVarious Alcohols/AlkoxidesAromatic Carbamate researchgate.net

Chemo- and Regioselective Synthesis of Substituted Carbamates

Strategies for Incorporating Bromo- and Methylphenyl Moieties

The synthesis of the specific target compound, this compound, requires precise control over the substitution pattern on the aromatic ring. The formation of the 5-bromo-2-methylphenyl moiety is a critical step that relies on fundamental principles of electrophilic aromatic substitution and the directing effects of substituents.

A plausible synthetic route begins with a readily available precursor, 5-bromo-2-methylaniline. biosynth.comchemicalbook.com This starting material already contains the desired arrangement of the bromo and methyl groups. The synthesis of 5-bromo-2-methylaniline itself can be achieved via the reduction of 4-bromo-2-nitrotoluene. chemicalbook.com Alternatively, regioselective bromination of 2-methylaniline (o-toluidine) can be challenging, as the amino and methyl groups are both ortho-, para-directing, which would favor bromination at the 4- and 6-positions. However, specialized methods using copper halides in ionic liquids or in-situ formation of tin amides followed by reaction with bromine have been developed to achieve high regioselectivity in the bromination of anilines. beilstein-journals.orgnih.gov

Once 5-bromo-2-methylaniline is obtained, the synthesis of the target carbamate can proceed in two key steps:

Carbamate Formation : The amino group of 5-bromo-2-methylaniline is protected as a tert-butyl carbamate. This is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, yielding tert-butyl (5-bromo-2-methylphenyl)carbamate. nih.govgoogle.com

N-Benzylation : The resulting secondary carbamate contains an N-H bond that can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated with benzyl bromide to install the benzyl group on the nitrogen atom, affording the final product.

This sequence ensures the chemo- and regioselective construction of the highly substituted aryl carbamate structure.

Selective Derivatization of the Benzyl Nitrogen

The nitrogen atom in this compound is part of a carbamate functional group and is fully substituted, bearing a benzyl group, a 5-bromo-2-methylphenyl group, and the tert-butoxycarbonyl (Boc) group. Consequently, direct derivatization on this nitrogen atom via alkylation or acylation is not feasible without first cleaving one of the existing bonds. The selective derivatization of this "benzyl nitrogen" is therefore primarily achieved through a two-step sequence: selective removal of the Boc protecting group followed by the reaction of the resulting secondary amine, N-benzyl-5-bromo-2-methylaniline.

The tert-butoxycarbonyl group is a widely used protecting group for amines precisely because it can be removed under specific conditions that often leave other functional groups, including N-benzyl and N-aryl bonds, intact. wikipedia.orgtotal-synthesis.com This orthogonality is key to the selective derivatization of the target nitrogen.

Selective Deprotection of the Carbamate

The most common method for the cleavage of a Boc group is acidolysis. total-synthesis.com Treatment with strong, non-nucleophilic acids effectively removes the protecting group, yielding the free amine, carbon dioxide, and a stable tert-butyl cation which typically forms isobutene. total-synthesis.comchemistrysteps.com The stability of the N-benzyl bond under these mild acidic conditions allows for the selective deprotection of the nitrogen.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the fragmentation process. chemistrysteps.com This process is highly efficient due to the formation of the stable tertiary carbocation. total-synthesis.comchemistrysteps.com

Table 1: Common Reagents for Selective Boc Deprotection

Reagent Solvent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room temperature A standard and highly effective method. wikipedia.org
Hydrogen Chloride (HCl) Methanol, Dioxane, or Diethyl Ether 0°C to room temperature Provides the amine as its hydrochloride salt. wikipedia.org
Aluminum Chloride (AlCl₃) Acetonitrile/DCM Room temperature Useful for selective cleavage in the presence of other acid-labile groups. wikipedia.org
Trimethylsilyl Iodide (TMSI) Acetonitrile or Chloroform Room temperature A milder, non-protic acid method. wikipedia.org

Derivatization of the Resulting Secondary Amine

Once the Boc group is removed to yield N-benzyl-5-bromo-2-methylaniline, the now-secondary amine is available for a variety of derivatization reactions. The unshared pair of electrons on the trivalent nitrogen atom allows it to act as a nucleophile. ncert.nic.in

N-Alkylation: The secondary amine can undergo nucleophilic substitution with alkyl halides to form tertiary amines. ncert.nic.in This reaction introduces a new alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acid chlorides or acid anhydrides results in the formation of amides. ncert.nic.in This acylation reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in

Table 2: Representative Derivatization Reactions of N-benzyl-5-bromo-2-methylaniline

Reaction Type Reagents General Product Structure
N-Alkylation Alkyl Halide (R-X), Base N-alkyl-N-benzyl-5-bromo-2-methylaniline
N-Acylation Acyl Chloride (RCOCl), Pyridine N-acyl-N-benzyl-5-bromo-2-methylaniline
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) Tertiary Amine

One-Pot Deprotection and Alkylation Strategies

To improve synthetic efficiency, one-pot procedures that combine carbamate cleavage and N-alkylation have been developed. These "extrusive alkylation" methods offer a step-economical alternative to the traditional deprotection-isolation-alkylation sequence. nih.gov In one such method, treatment of a carbamate with trimethylsilyl iodide (TMSI) mediates the deprotection. The reaction can be quenched with an alkylating agent in the same vessel, allowing for the direct formation of the N-alkylated product from the N-Boc protected precursor. nih.gov This approach is broadly applicable and demonstrates excellent functional group tolerance. nih.gov

Mechanistic Investigations of Carbamate Transformations

Reaction Pathways and Transition State Analysis in Carbamate (B1207046) Formation

The synthesis of carbamates can be achieved through various pathways, each involving distinct intermediates and transition states. Common methods include the reaction of amines with carbon dioxide derivatives, alcoholysis of isocyanates, or rearrangement reactions like the Curtius rearrangement, which proceeds through an isocyanate intermediate. The choice of pathway influences the rate-determining step and the nature of the intermediates formed.

The rate-determining step in carbamate formation is highly dependent on the reaction mechanism and the basicity of the amine involved.

For reactions involving weakly basic amines , kinetic studies have shown that the formation of the carbon-nitrogen bond is typically the rate-limiting step.

For reactions involving more basic amines , the rate-limiting step can shift to a proton transfer event.

Table 1: Factors Influencing Rate-Determining Steps in Carbamate Synthesis
FactorInfluence on Rate-Determining StepRelevant Mechanisms
Amine Basicity For weakly basic amines, C-N bond formation is often rate-limiting. For strongly basic amines, proton transfer can become the slow step.Reaction of amines with CO2
Reaction Conditions The presence of a base (e.g., DBU, cesium carbonate) can accelerate the reaction by facilitating the formation of a carbamate anion intermediate.Three-component coupling of amine, CO2, and alkyl halide
Catalyst Metal-based or organocatalysts can lower the activation energy for the formation of key intermediates.Dehydrative urethane (B1682113) formation
Solvent Polarity The dominant intermediate (carbamic acid vs. carbamate salt) can vary with solvent polarity, affecting reaction kinetics.Reaction of amines with CO2

Several key intermediates govern the pathways of carbamate synthesis.

Isocyanates : These are pivotal intermediates in the Curtius and Hofmann rearrangements. Acyl azides, derived from carboxylic acids, thermally decompose to form an isocyanate, which is then trapped by an alcohol to yield the carbamate. Hindered ureas can also serve as masked isocyanates, generating them as transient intermediates upon heating.

Carbamic Acids and Carbamate Anions : The direct reaction of an amine with CO2 initially forms a zwitterionic intermediate or a carbamic acid. In the presence of a second amine molecule or another base, this is deprotonated to a carbamate anion. This ionic intermediate is then typically alkylated to produce the final carbamate ester.

Hydrolysis Mechanisms of Carbamates (Academic Perspective on Chemical Stability)

Carbamates are generally stable ester analogues, a property that contributes to their use as protecting groups in synthesis and their presence in pharmaceuticals. However, they are susceptible to hydrolysis under acidic or basic conditions. The mechanism and rate of hydrolysis are strongly dependent on the substitution pattern of the carbamate nitrogen.

For N,N-disubstituted carbamates like the title compound, which lack an acidic N-H proton, basic hydrolysis typically proceeds through a bimolecular acyl substitution (BAc2) mechanism. This pathway involves the rate-limiting nucleophilic attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group.

In contrast, N-monosubstituted aryl carbamates often hydrolyze under basic conditions via an elimination-addition (E1cB) mechanism. This involves the initial deprotonation of the nitrogen to form a carbamate anion, which then expels the phenoxide leaving group in the rate-limiting step to form a highly reactive isocyanate intermediate. The isocyanate is subsequently trapped by water to form an unstable carbamic acid, which decarboxylates to the corresponding amine.

The stability of carbamates is influenced by several factors:

pH : Hydrolysis is generally catalyzed by both acid and base, with rates increasing at pH extremes.

Substitution : N,N-disubstituted carbamates are significantly more stable towards hydrolysis than their N-monosubstituted counterparts.

Leaving Group : The electronic properties of the O-aryl group affect stability. Electron-withdrawing substituents on the aryl ring increase the electrophilicity of the carbonyl carbon and stabilize the phenoxide leaving group, thus increasing the rate of hydrolysis.

BAc2 vs. E1cB Mechanisms in Aryl Carbamate Hydrolysis

The base-catalyzed hydrolysis of aryl carbamates is a well-studied process that can proceed through two primary competing mechanisms: the BAc2 (Base-catalyzed Acyl substitution, bimolecular) pathway and the E1cB (Elimination Unimolecular Conjugate Base) pathway. The operative mechanism is almost exclusively determined by the substitution pattern on the carbamate nitrogen atom. researchgate.net

The E1cB mechanism is characteristic of secondary carbamates, which possess an acidic proton on the nitrogen atom. rsc.orgresearchgate.net The reaction is initiated by the deprotonation of the nitrogen by a base, forming a carbamate anion (the conjugate base). This is followed by a rate-determining unimolecular elimination of the aryloxide leaving group, which generates a highly reactive isocyanate intermediate. The isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide. rsc.orgresearchgate.net

In contrast, the BAc2 mechanism is the dominant pathway for tertiary carbamates, such as tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate, which lack an N-H proton. scielo.br In this mechanism, the hydroxide ion acts as a nucleophile and directly attacks the electrophilic carbonyl carbon of the carbamate. rsc.org This nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate. The reaction concludes with the collapse of this intermediate and the expulsion of the aryloxide leaving group to yield the final products. scielo.brrsc.org

Given that this compound is a tertiary (N,N-disubstituted) carbamate, it lacks the requisite acidic proton on the nitrogen for the E1cB pathway to occur. Therefore, its hydrolysis under basic conditions would proceed exclusively via the BAc2 mechanism.

Table 1: Comparison of Hydrolysis Mechanisms for Secondary and Tertiary Carbamates

FeatureE1cB MechanismBAc2 Mechanism
Substrate Requirement Secondary Carbamate (must have N-H)Tertiary Carbamate (no N-H)
Initial Step Deprotonation of NitrogenNucleophilic attack on Carbonyl Carbon
Intermediate IsocyanateTetrahedral Intermediate
Rate-Determining Step Unimolecular elimination from anionFormation of tetrahedral intermediate
Applicability to Target Compound Not ApplicableApplicable

Factors Influencing Hydrolytic Stability of N-substituted Carbamates

The hydrolytic stability of carbamates is not uniform and is significantly influenced by a combination of electronic and steric factors related to the substituents on both the nitrogen atom and the oxygen leaving group.

Electronic Effects:

Leaving Group (O-Aryl Substituents): The nature of the substituent on the aryloxy leaving group has a profound impact on the rate of hydrolysis. Electron-withdrawing groups on the O-aryl ring stabilize the negative charge of the departing phenoxide anion, making it a better leaving group and thus increasing the rate of hydrolysis. rsc.orgresearchgate.net

Nitrogen Substituents (N-Aryl/N-Alkyl): The electronic properties of the groups attached to the nitrogen atom modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the N-aryl ring can increase the carbonyl carbon's susceptibility to nucleophilic attack, though their effect can be complex and less pronounced than that of substituents on the leaving group. rsc.org In the case of this compound, the electron-withdrawing bromine on the N-phenyl ring would slightly increase the electrophilicity of the carbonyl carbon.

Steric Effects: The rate of hydrolysis via the BAc2 mechanism is highly sensitive to steric hindrance around the carbonyl group.

O-Substituents: Similarly, bulky groups on the ester portion of the carbamate, like the tert-butyl group, contribute to steric crowding around the reaction center, further enhancing stability against hydrolysis.

Studies on various carbamates have shown that N,N-disubstituted aryl carbamates are generally more stable towards hydrolysis than their N-monosubstituted counterparts, partly due to the change in mechanism from the typically faster E1cB to the sterically sensitive BAc2 pathway. researchgate.netnih.gov

Table 2: Influence of Substituents on Carbamate Hydrolytic Stability

Substituent TypePositionEffect on Stability (BAc2)Rationale
Electron-Withdrawing O-Aryl RingDecreasesStabilizes phenoxide leaving group
Electron-Donating O-Aryl RingIncreasesDestabilizes phenoxide leaving group
Bulky Groups N-Alkyl / N-ArylIncreasesSteric hindrance to nucleophilic attack
Bulky Groups O-Alkyl (Ester)IncreasesSteric hindrance around the carbonyl center

Radical Reaction Mechanisms Involving Carbamates

Carbamates can participate in radical reactions through various pathways, typically initiated by photolysis or reaction with radical species. The specific mechanism depends on the structure of the carbamate and the reaction conditions.

While many studies focus on the photolytic N–O bond scission in oxime carbamates to generate iminyl and carbamoyloxyl radicals, standard carbamates like this compound can undergo radical reactions at other sites within the molecule. nih.govacs.org

Potential radical pathways for this compound include:

Hydrogen Abstraction: Highly reactive species like hydroxyl radicals (OH•) can initiate reactions by abstracting a hydrogen atom. researchgate.net The most likely sites for abstraction in the target molecule are the benzylic C-H bonds of the benzyl (B1604629) group, as the resulting benzyl radical is resonance-stabilized. Abstraction from the methyl group on the phenyl ring is also possible.

Aryl Radical Formation: The carbon-bromine bond on the phenyl ring is relatively weak and can be cleaved under certain photolytic or radical-initiating conditions to form an aryl radical. Such radicals are highly reactive intermediates.

Intramolecular Cyclization: Once a radical is formed, it can undergo subsequent reactions, including intramolecular cyclization. For instance, an aryl radical generated at the 5-position of the phenyl ring could potentially cyclize onto the benzyl group, although this specific pathway is sterically and electronically dependent. More commonly, iminyl radicals generated from related carbamate precursors have been shown to cyclize onto an adjacent aromatic ring to form new heterocyclic systems. nih.govacs.org

The study of radical reactions involving carbamates is crucial for understanding their atmospheric degradation pathways and for their application as radical precursors in synthetic organic chemistry. nih.govresearchgate.net

Table 3: Potential Radical Reaction Pathways for Carbamates

Initiation MethodReactive SiteIntermediate RadicalPotential Subsequent Reaction
H-Abstraction (e.g., by OH•) Benzylic C-HBenzyl RadicalDimerization, Oxidation, Rearrangement
Photolysis/Radical Initiator Aryl C-BrAryl RadicalIntramolecular Cyclization, H-Abstraction
Photolysis (in Oxime Carbamates) N-O BondIminyl RadicalIntramolecular Cyclization

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate, these calculations would provide insights into its three-dimensional structure and stability.

Conformational Analysis of this compound

A conformational analysis would identify the most stable spatial arrangements of the atoms in the molecule. This is crucial as the conformation can significantly influence the compound's reactivity and physical properties. Such a study would involve systematically rotating the rotatable bonds—such as those connecting the benzyl (B1604629) group, the carbamate (B1207046) linkage, and the tert-butyl group—and calculating the potential energy of each resulting conformer. The results would be presented as a potential energy surface, highlighting the low-energy, and therefore more populated, conformations.

Electronic Structure and Bonding Characteristics

An analysis of the electronic structure would describe the distribution of electrons within the molecule. This would involve calculating molecular orbitals, electron density, and electrostatic potential maps. These calculations would help in understanding the nature of the chemical bonds, identifying electron-rich and electron-deficient regions, and predicting the sites most susceptible to electrophilic or nucleophilic attack. Key parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometry would be determined and could be presented in a data table.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

DFT is a widely used computational method for studying the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate its synthesis or subsequent chemical transformations.

Simulation of Solvent Effects on Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction dynamics. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effect of different solvents on the reaction energy profile. These simulations would reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby influencing the reaction rate and outcome.

Molecular Dynamics Simulations for Solvation and Aggregation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. For this compound, MD simulations could be used to investigate its behavior in solution.

By simulating the interactions of the compound with a large number of explicit solvent molecules, one could study its solvation shell and how it moves and interacts with its environment. Furthermore, if the compound has a tendency to aggregate, MD simulations could model this process, providing insights into the non-covalent interactions that drive the formation of larger molecular assemblies. These simulations would track the trajectories of atoms over time, offering a dynamic picture of the system at the molecular level.

Computational Predictions of Spectroscopic Properties (excluding specific data)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic properties of molecules like this compound. These in silico methods are instrumental in complementing experimental data, aiding in spectral assignment, and providing insights into the electronic and structural characteristics of the compound. The prediction of spectra is generally achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following this, various spectroscopic properties can be calculated. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical values are often correlated with experimental data to confirm the molecular structure.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present in this compound, including the carbamate, aromatic rings, and alkyl groups.

Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, offering insights into the molecule's chromophores.

While these computational predictions are powerful, it is important to note that their accuracy is dependent on the chosen theoretical model (functional) and basis set. The results are most effective when used in conjunction with experimental spectroscopic data for validation and interpretation. The primary role of these computational studies is not to replace experimental measurement but to provide a theoretical framework for a deeper understanding of the molecule's spectroscopic behavior.

Advanced Analytical Methodologies for Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural confirmation of tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum gives distinct signals for each type of proton in the molecule. The aromatic protons on the 5-bromo-2-methylphenyl ring are expected to appear as multiplets in the range of 7.0-7.5 ppm. The methyl group attached to this ring would produce a singlet around 2.3 ppm. The benzyl (B1604629) group's protons would show a multiplet for the five aromatic protons and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at approximately 1.4-1.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) group is typically observed in the range of 152-156 ppm. rsc.org Aromatic carbons resonate between 110-140 ppm. The tert-butyl group's quaternary carbon and methyl carbons, along with the benzyl methylene carbon and the phenyl-attached methyl carbon, will have characteristic shifts.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~7.0 - 7.5MultipletAromatic protons (C₆H₅ and C₆H₃Br)
~4.5 - 5.0SingletBenzyl CH₂
~2.3SingletPhenyl-CH₃
~1.4 - 1.5Singlettert-Butyl (CH₃)₃

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the molecule. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the region of 1690-1720 cm⁻¹. rsc.org Other significant peaks include C-N stretching vibrations around 1340-1380 cm⁻¹ and C-O stretching between 1030-1210 cm⁻¹. rsc.org The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500-750 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H Stretch
~2970Aliphatic C-H Stretch
~1710Carbamate C=O Stretch
~1450-1600Aromatic C=C Stretch
~1365C-N Stretch
~1050-1200C-O Stretch
~500-750C-Br Stretch

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns, which further confirms the structure. For this compound (C₂₀H₂₄BrNO₂), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance.

The primary fragmentation pathway often involves the loss of the tert-butyl group, resulting in a prominent [M - 57]⁺ ion. researchgate.net Another significant fragmentation could be the loss of the benzyl group, leading to an [M - 91]⁺ peak. Further fragmentation can occur through cleavage of the carbamate bond. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming its elemental composition.

Table 3: Expected Mass Spectrometry Fragmentation

m/z ValueFragment Ion
390/392[C₂₀H₂₄BrNO₂]⁺ (Molecular Ion, [M]⁺)
333/335[M - C₄H₉]⁺
299/301[M - C₇H₇]⁺
57[C₄H₉]⁺

Elemental Analysis Techniques for Compound Purity and Composition

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Bromine) in the compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₂₀H₂₄BrNO₂. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity.

Table 4: Theoretical Elemental Composition

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0161.54
HydrogenH1.016.19
BromineBr79.9020.47
NitrogenN14.013.59
OxygenO16.008.20

Exploration of Structure Reactivity and Structure Selectivity Relationships

Impact of Bromine Substitution on Aryl Carbamate (B1207046) Reactivity

The presence of a bromine atom on the aromatic ring significantly influences the reactivity of the aryl carbamate. As a moderately deactivating group, bromine exerts an electron-withdrawing inductive effect, which increases the acidity of the aromatic protons. This heightened acidity is particularly relevant in directed ortho-metalation (DoM) reactions, where a strong base is used to deprotonate a position ortho to a directing group. organic-chemistry.org The bromine at the 5-position, meta to the carbamate, enhances the kinetic acidity of the proton at the 6-position, making it more susceptible to lithiation.

Furthermore, the carbon-bromine bond itself represents a reactive site. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality—enhancing ring proton acidity and serving as a handle for cross-coupling—makes the bromine substituent a versatile tool for subsequent molecular elaboration following initial carbamate-directed functionalization. In the context of alkaline hydrolysis, studies on related bromo-substituted N-methylcarbamates show that substituents on the O-aryl ring have a significant effect on the reaction rate, indicating a high degree of acyl-oxygen bond cleavage in the transition state. researchgate.net

Role of the Benzyl (B1604629) Group on Nitrogen in Reaction Kinetics and Selectivity

In reactions involving the carbamate moiety, such as the anionic ortho-Fries rearrangement, the size of the N-substituents can influence the rate and efficiency of the carbamoyl (B1232498) group's migration. organic-chemistry.org While detailed kinetic studies on N-benzyl carbamates in this specific rearrangement are sparse, research on the aminolysis of related aryl thiocarbamates with benzylamines highlights the importance of the amine's nucleophilicity and the stability of the transition state. rsc.org The benzyl group's steric bulk can affect the conformation of the carbamate and its ability to chelate with the lithium base during ortho-metalation, potentially influencing the regioselectivity if multiple deprotonation sites are available. In acid-catalyzed condensation reactions, the N-benzyl carbamate can act as a stable precursor, with its reactivity being highly dependent on the solvent and catalyst acidity. nih.gov

Stereoelectronic Effects of the tert-Butyl Carbamate Moiety

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are crucial to understanding the behavior of the tert-butyl carbamate group. baranlab.org The tert-butoxycarbonyl (Boc) group is well-known as a protecting group for amines, valued for its stability under many conditions and its clean removal under acidic conditions. researchgate.net This stability is partly due to stereoelectronic factors.

The lone pair of electrons on the carbamate nitrogen can participate in resonance with the adjacent carbonyl group (nN → π*CO), resulting in a partial double bond character for the C-N bond and a planar geometry around the nitrogen. baranlab.org This resonance delocalization reduces the nucleophilicity and basicity of the nitrogen. The bulky tert-butyl group imposes significant steric hindrance, which can lock the carbamate into a specific conformation. This preferred geometry can influence the orientation of the entire functional group relative to the aryl ring, affecting its ability to direct ortho-metalation. The hyperconjugation effect of the tert-butyl group can also subtly influence the electronic properties of the molecule. nih.gov In essence, the combination of steric bulk and electronic delocalization makes the tert-butyl carbamate a sterically demanding, electronically stable moiety that can precisely influence reaction outcomes.

Substituent Effects on Ortho-Metalation and Rearrangement Processes

The true chemical personality of tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate emerges from the combined influence of all its substituents on directed ortho-metalation (DoM) and the subsequent anionic ortho-Fries rearrangement.

Directed Ortho-Metalation (DoM): The O-carbamate group is one of the most powerful directed metalation groups (DMGs), capable of coordinating strongly with an organolithium base (like s-BuLi or n-BuLi) to direct deprotonation at an adjacent ortho position. organic-chemistry.orgnih.govacs.org A hierarchy of directing ability has been established through competition experiments, with OCONR₂ ranking very high. nih.gov

In this molecule, there are two potential sites for ortho-metalation: C6 (ortho to the carbamate) and the methyl group at C2.

Metalation at C6: The carbamate group strongly directs deprotonation to this position. The electron-withdrawing bromine at C5 further increases the acidity of the C6 proton, reinforcing this regioselectivity.

Metalation of the Methyl Group (Lateral Metalation): The carbamate can also direct the deprotonation of the benzylic protons of the C2-methyl group. Generally, ortho-metalation of the ring is kinetically favored over lateral metalation, although the choice of base and solvent can influence the outcome. uwindsor.ca

The interplay between the substituents determines the ultimate site of lithiation, as summarized in the table below.

SubstituentEffect on DoMPredicted Outcome
-OC(O)N(Bn)Boc Strong ortho-directing group (DMG). nih.govacs.orgDirects lithiation to the C6 position.
-CH₃ (at C2) Weakly activating; potential site for lateral metalation. uwindsor.caGenerally disfavored over C6 deprotonation.
-Br (at C5) Inductively withdrawing.Increases acidity of the C6 proton, enhancing rate of metalation at C6.

This interactive table summarizes the directing effects of the substituents on the Directed Ortho-Metalation (DoM) process.

Anionic ortho-Fries Rearrangement: If the ortho-lithiated intermediate, formed by deprotonation at C6, is warmed in the absence of an added electrophile, it can undergo an anionic ortho-Fries rearrangement. wikipedia.orgrsc.org This process involves a 1,3-acyl migration of the carbamoyl group from the oxygen atom to the lithiated carbon (C6). researchgate.net

The rate and feasibility of this rearrangement are sensitive to several factors:

Stability of the Aryllithium: Aryl carbamates with activating meta substituents (like the C5-bromo group) can form relatively stable aryllithium intermediates, allowing the subsequent rearrangement step to be observed and controlled. nih.gov

Steric Hindrance: The bulky N-benzyl and tert-butyl groups on the migrating carbamoyl moiety can influence the transition state energy of the rearrangement. Sterically hindered substrates have been shown to successfully undergo this rearrangement. organic-chemistry.org

Temperature: The stability of the ortho-lithiated species is temperature-dependent. While stable at low temperatures (e.g., -78 °C), warming allows the rearrangement to occur. uwindsor.ca

Applications of Carbamate Derivatives in Specialized Chemical Contexts Excluding Clinical/pharmacological/agrochemical Specific Products

Carbamates as Protecting Groups in Complex Organic Synthesis

One of the most significant roles of carbamates in organic chemistry is as protecting groups for amines. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used amine protecting groups, and the structure of tert-Butyl benzyl(5-bromo-2-methylphenyl)carbamate contains analogs of both.

The Boc group, derived from a tert-butyl carbamate (B1207046), is valued for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. This stability allows chemists to perform various transformations on other parts of a complex molecule without affecting the protected amine. The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Its removal, or deprotection, is conveniently achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which proceeds via the formation of a stable tert-butyl cation.

The benzyl (B1604629) carbamate, or Cbz group, is another cornerstone of amine protection strategy. It is generally stable to acidic and basic conditions. The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), a method that is orthogonal to the acid-labile Boc group. This orthogonality is a powerful tool in multistep synthesis, enabling the selective deprotection of one amine in the presence of another.

The stability and deprotection conditions for these and other carbamate protecting groups are summarized in the table below.

Protecting GroupCommon AbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateMild acid (e.g., TFA, HCl in dioxane)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (H₂/Pd), strong acid
AllyloxycarbonylAllocAllyl chloroformatePd(0) catalysis
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)

Intermediates in the Synthesis of Advanced Materials (non-polymer specific product properties)

Carbamate derivatives serve as crucial intermediates in the synthesis of a variety of advanced materials beyond polymers. Their ability to participate in a range of chemical reactions and to influence the final properties of the material makes them valuable building blocks.

In the field of metal-organic frameworks (MOFs) , metal carbamates have been explored as precursors. The in-situ release of amine and carbon dioxide from metal carbamates upon reaction with protic linkers can facilitate the formation of MOFs under mild conditions, sometimes even at room temperature. This offers a more controlled and potentially more environmentally friendly route to these highly porous materials which have applications in gas storage, catalysis, and sensing. rsc.orgrsc.org

Carbamates are also integral to the synthesis of certain functional dyes . The carbamate group can act as a reactive handle to covalently attach a dye molecule to a substrate. For instance, reactive disperse dyes containing carbamate functional groups have been synthesized and shown to form covalent bonds with the amine and hydroxyl groups of fabrics, leading to improved color strength and wash fastness. researchgate.net

Furthermore, carbamate-based structures are found in the design of liquid crystals . By modifying known liquid crystal molecules with carbamate functionalities, new mesogens with unique phase behaviors and thermal properties can be created. The stability of the carbamate linkage and the potential for introducing various substituents allow for the fine-tuning of the molecular shape and intermolecular interactions that govern liquid crystalline properties. researchgate.net

Building Blocks for Complex Molecular Architectures

The carbamate linkage is a key structural element in the construction of complex molecular architectures. Its conformational properties, which are somewhat rigid due to resonance, and its ability to participate in hydrogen bonding, make it an attractive linker in the design of supramolecular assemblies and macrocycles.

The synthesis of macrocycles, which are large ring-containing molecules, often employs carbamate functionalities. These can be incorporated into the macrocyclic backbone to impart specific conformational constraints or to serve as points for further functionalization. The controlled and predictable nature of carbamate formation reactions is advantageous in the often-challenging synthesis of these large and complex structures.

Moreover, carbamates are used as building blocks for the creation of intricate, non-polymeric, sequence-defined molecules. The principles of protecting group chemistry, discussed earlier, are fundamental to the stepwise assembly of these complex structures, where carbamates protect reactive sites and guide the synthetic pathway.

Q & A

Basic: How can I optimize the synthetic route for tert-butyl benzyl(5-bromo-2-methylphenyl)carbamate to improve yield and purity?

Methodological Answer:
Key steps include selecting appropriate coupling agents (e.g., carbodiimides for carbamate formation) and optimizing reaction conditions (e.g., temperature control at 0–25°C to minimize side reactions). Purification via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 ratios) effectively isolates the product. Monitoring reaction progress with TLC (Rf ≈ 0.4–0.6 in 1:1 EtOAc/hexane) ensures intermediate stability . For brominated intermediates, ensure inert atmospheres (N₂/Ar) to prevent debromination .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:
Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to strong acids/bases (e.g., HCl/NaOH >1 M), which cleave the carbamate. Stability data from analogous compounds suggest decomposition within 48 hours at 40°C in DMSO . Conduct accelerated stability studies (ICH Q1A guidelines) under varying pH (3–9) and humidity (40–75% RH) to define shelf-life parameters.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ ~1.4 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • HRMS : Exact mass (±5 ppm) validates molecular formula (C₂₀H₂₃BrNO₂, expected [M+H]⁺ = 412.0754).
  • XRD : Resolves stereochemical ambiguities; analogous carbamates show intermolecular H-bonding (N–H···O=C) influencing crystal packing .
  • HPLC : Use C18 columns (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .

Advanced: How can computational modeling predict reaction pathways for derivatizing the bromo-substituent?

Methodological Answer:
Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model cross-coupling reactions (e.g., Suzuki-Miyaura). Calculate activation energies for Pd-catalyzed steps to identify optimal ligands (e.g., SPhos vs. XPhos). Use molecular dynamics simulations to assess steric effects from the 2-methylphenyl group, which may hinder transmetallation . Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Advanced: How do hydrogen-bonding interactions in the solid state affect its reactivity?

Methodological Answer:
X-ray crystallography of analogous tert-butyl carbamates reveals intermolecular N–H···O=C interactions (2.8–3.2 Å), forming dimeric structures that stabilize the solid state. These interactions reduce solubility in nonpolar solvents but enhance thermal stability (TGA data shows decomposition >200°C). Grind the compound to <100 µm particle size to disrupt H-bond networks and improve dissolution kinetics in reaction media .

Advanced: How should conflicting toxicity data from SDS sources be resolved?

Methodological Answer:
Discrepancies in acute toxicity (e.g., LD₅₀ ranges from 500–2000 mg/kg in rodents) may arise from batch impurities or assay protocols. Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity, HepG2 cell viability assays) using HPLC-purified samples. Cross-reference SDS classifications (GHS vs. OSHA) and prioritize data from OECD 423-compliant studies .

Basic: What are the recommended protocols for assessing acute toxicity in preclinical studies?

Methodological Answer:
Follow OECD 420 guidelines for acute oral toxicity: Administer 300 mg/kg doses to Sprague-Dawley rats (n=6) and monitor for 14 days. Track clinical signs (e.g., respiratory distress, ataxia) and histopathology (liver/kidney sections). For dermal exposure, use OECD 402 protocols with 500 mg/cm² applied to shaved rat skin. Compare results to structurally similar carbamates (e.g., LD₅₀ trends for brominated vs. chlorinated analogs) .

Advanced: What methodologies quantify environmental persistence and biodegradation of this compound?

Methodological Answer:
Perform OECD 301F biodegradation tests in activated sludge: Incubate at 20°C for 28 days and measure COD removal. For photodegradation, expose aqueous solutions (10 ppm) to UV-A (315–400 nm) and analyze by LC-MS/MS to identify breakdown products (e.g., debrominated carbamates). Ecotoxicity assays with Daphnia magna (48h EC₅₀) and Aliivibrio fischeri (30min bioluminescence inhibition) assess aquatic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.